6-(5-Methylthiophen-2-yl)pyran-2-one
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Overview
Description
6-(5-Methylthiophen-2-yl)pyran-2-one is a heterocyclic compound that features a pyran ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(5-Methylthiophen-2-yl)pyran-2-one typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions . This method is advantageous due to its simplicity, short reaction time, and avoidance of organic solvents.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 6-(5-Methylthiophen-2-yl)pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyran ring to dihydropyran derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
6-(5-Methylthiophen-2-yl)pyran-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-(5-Methylthiophen-2-yl)pyran-2-one involves its interaction with various molecular targets:
Comparison with Similar Compounds
- 4-Hydroxy-6-methyl-2H-pyran-2-one
- 5-Methyl-2-thiophenecarboxaldehyde
- 2-Acetyl-5-methylthiophene
Comparison: 6-(5-Methylthiophen-2-yl)pyran-2-one is unique due to its fused pyran-thiophene structure, which imparts distinct electronic and steric properties. Compared to similar compounds, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .
Properties
CAS No. |
23060-82-4 |
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Molecular Formula |
C10H8O2S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
6-(5-methylthiophen-2-yl)pyran-2-one |
InChI |
InChI=1S/C10H8O2S/c1-7-5-6-9(13-7)8-3-2-4-10(11)12-8/h2-6H,1H3 |
InChI Key |
RLALOARUIZVTFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=CC(=O)O2 |
Origin of Product |
United States |
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